N-(4-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

Catalog No.
S15656234
CAS No.
M.F
C13H15F2N3
M. Wt
251.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-p...

Product Name

N-(4-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

IUPAC Name

2-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine

Molecular Formula

C13H15F2N3

Molecular Weight

251.27 g/mol

InChI

InChI=1S/C13H15F2N3/c1-10-8-17-18(7-6-14)13(10)16-9-11-2-4-12(15)5-3-11/h2-5,8,16H,6-7,9H2,1H3

InChI Key

DJWLCBRSODYODC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)CCF)NCC2=CC=C(C=C2)F

N-(4-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a synthetic organic compound belonging to the class of pyrazole derivatives. Its molecular formula is C13H15F2N3C_{13}H_{15}F_{2}N_{3}, and it has a molecular weight of 251.27 g/mol. The compound features a pyrazole ring that is substituted with fluorine atoms, which significantly influence its chemical properties and biological activities. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate in pharmaceutical research and development.

The biological activity of N-(4-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated structure enhances the compound's binding affinity and selectivity towards these targets, potentially leading to various therapeutic effects. It has shown promise in medicinal chemistry as a lead compound for developing new pharmaceuticals, particularly in cancer therapy and anti-inflammatory treatments.

The synthesis of N-(4-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine typically involves several steps:

  • Formation of the Pyrazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a β-keto ester under acidic or basic conditions.
  • Introduction of Fluorine Atoms: Fluorination can be performed using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
  • N-Alkylation and N-Benzylation: The final steps involve the reaction of the intermediate with 4-fluorobenzyl chloride under basic conditions .

N-(4-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine has several potential applications:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific biological pathways.
  • Research: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
  • Material Science: Utilized in the development of new materials with unique properties due to the presence of fluorine atoms.

Studies on N-(4-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine have focused on its interaction with various biological targets. The presence of fluorine atoms enhances its binding affinity, which could modulate the activity of enzymes or receptors involved in disease pathways. Detailed mechanistic studies are essential to elucidate its precise interactions and therapeutic potential.

Several compounds share structural similarities with N-(4-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine, including:

  • 1-(2-chloroethyl)-N-[(4-chlorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine
  • 1-(2-bromoethyl)-N-[(4-bromophenyl)methyl]-4-methyl-1H-pyrazol-3-amine

Uniqueness

The uniqueness of N-(4-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine lies in its fluorinated structure. The incorporation of fluorine atoms enhances its reactivity and biological activity compared to non-fluorinated analogs. These properties contribute to improved metabolic stability and the ability to form stronger hydrogen bonds, making it a promising candidate for further research in drug development .

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

251.12340382 g/mol

Monoisotopic Mass

251.12340382 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

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